1-Keto Dapagliflozin 3-O-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide is a metabolite of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Dapagliflozin is primarily used in the treatment of type 2 diabetes mellitus by inhibiting renal glucose reabsorption, thereby reducing blood glucose levels . The metabolite, this compound, is formed in the liver and kidney through the action of uridine diphosphate glucuronosyltransferase-1A9 (UGT1A9) .
准备方法
The synthesis of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves the glucuronidation of dapagliflozin. This process is catalyzed by the enzyme UGT1A9, which facilitates the attachment of a glucuronic acid moiety to dapagliflozin . Industrial production methods typically involve the use of recombinant UGT1A9 expressed in suitable host cells to achieve efficient glucuronidation .
化学反应分析
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions include oxidized and reduced derivatives of the parent compound .
科学研究应用
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide has several scientific research applications:
作用机制
The mechanism of action of 1-Keto Dapagliflozin 3-O-beta-D-Glucuronide involves its formation as a metabolite of dapagliflozin. Dapagliflozin inhibits SGLT2 in the renal proximal tubule, reducing glucose reabsorption and increasing urinary glucose excretion . The glucuronidation of dapagliflozin to form this compound is a detoxification process that facilitates the excretion of the parent compound .
相似化合物的比较
1-Keto Dapagliflozin 3-O-beta-D-Glucuronide can be compared with other glucuronidated metabolites of SGLT2 inhibitors, such as:
- Canagliflozin 3-O-beta-D-Glucuronide
- Empagliflozin 3-O-beta-D-Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacokinetic profiles and potency as SGLT2 inhibitors . This compound is unique due to its specific formation from dapagliflozin and its role in the detoxification and excretion of the parent drug .
属性
分子式 |
C27H31ClO13 |
---|---|
分子量 |
599.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-(4-ethoxybenzoyl)phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31ClO13/c1-2-38-13-6-3-11(4-7-13)17(30)14-9-12(5-8-15(14)28)23-22(35)24(18(31)16(10-29)39-23)40-27-21(34)19(32)20(33)25(41-27)26(36)37/h3-9,16,18-25,27,29,31-35H,2,10H2,1H3,(H,36,37)/t16-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 |
InChI 键 |
BDBVWCQXCPMMAU-TTXBBOISSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。